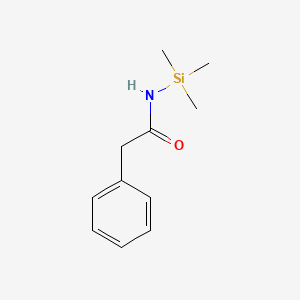
Benzeneacetamide, N-(trimethylsilyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneacetamide, N-(trimethylsilyl)- is an organosilicon compound with the molecular formula C11H17NOSi. It is a derivative of benzeneacetamide where the amide nitrogen is substituted with a trimethylsilyl group. This compound is known for its applications in organic synthesis and analytical chemistry due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzeneacetamide, N-(trimethylsilyl)- can be synthesized through the reaction of benzeneacetamide with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride .
Industrial Production Methods: Industrial production of Benzeneacetamide, N-(trimethylsilyl)- involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters is common in industrial settings .
Types of Reactions:
Substitution Reactions: Benzeneacetamide, N-(trimethylsilyl)- can undergo nucleophilic substitution reactions where the trimethylsilyl group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to benzeneacetamide and trimethylsilanol in the presence of water or aqueous acids.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, with water acting as the nucleophile.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzeneacetamides can be formed.
Hydrolysis Products: Hydrolysis yields benzeneacetamide and trimethylsilanol.
Scientific Research Applications
Benzeneacetamide, N-(trimethylsilyl)- is widely used in scientific research due to its versatility:
Organic Synthesis: It serves as a precursor for the synthesis of various organic compounds.
Analytical Chemistry: The compound is used in gas chromatography-mass spectrometry (GC-MS) for the derivatization of polar metabolites, enhancing their volatility and detectability.
Material Science: It is employed in the preparation of silicon-based materials and polymers.
Mechanism of Action
The mechanism of action of Benzeneacetamide, N-(trimethylsilyl)- involves the reactivity of the trimethylsilyl groupIn hydrolysis, the trimethylsilyl group is cleaved to form trimethylsilanol, which can further react with other compounds .
Comparison with Similar Compounds
Benzeneacetamide: The parent compound without the trimethylsilyl substitution.
N-(Trimethylsilyl)acetamide: A similar compound where the benzene ring is replaced by a methyl group.
Uniqueness: Benzeneacetamide, N-(trimethylsilyl)- is unique due to the presence of the trimethylsilyl group, which imparts distinct reactivity and stability. This makes it particularly useful in organic synthesis and analytical applications where such properties are desirable .
Properties
CAS No. |
55724-32-8 |
|---|---|
Molecular Formula |
C11H17NOSi |
Molecular Weight |
207.34 g/mol |
IUPAC Name |
2-phenyl-N-trimethylsilylacetamide |
InChI |
InChI=1S/C11H17NOSi/c1-14(2,3)12-11(13)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,12,13) |
InChI Key |
INSCXFROAQGNNH-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)NC(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















